Amino(imino)methanesulfonic acid

Catalog No.
S680891
CAS No.
1184-90-3
M.F
CH4N2O3S
M. Wt
124.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amino(imino)methanesulfonic acid

CAS Number

1184-90-3

Product Name

Amino(imino)methanesulfonic acid

IUPAC Name

amino(imino)methanesulfonic acid

Molecular Formula

CH4N2O3S

Molecular Weight

124.12 g/mol

InChI

InChI=1S/CH4N2O3S/c2-1(3)7(4,5)6/h(H3,2,3)(H,4,5,6)

InChI Key

AOPRFYAPABFRPU-UHFFFAOYSA-N

SMILES

C(=N)(N)S(=O)(=O)O

Synonyms

Formamidinesulfonic Acid; Aminoimino-methanesulfonic Acid; 1-Amino-1-imino-methanesulfonic Acid; AIMSA;

Canonical SMILES

C(=N)(N)S(=O)(=O)O

Role in New Particle Formation in Atmospheric Chemistry

Role in New Particle Formation from Methanesulfonic Acid, Amines, and Water

Role in Hydrometallurgy

Amino(imino)methanesulfonic acid, with the chemical formula CH₄N₂O₃S, is a sulfonic acid derivative featuring both amino and imino functional groups. This compound is characterized by its unique structure, which includes a methanesulfonic acid moiety attached to an imino group. It is often studied for its potential applications in biochemical research and industrial processes.

Due to its functional groups. Key reactions include:

  • Acid-Base Reactions: The sulfonic acid group can donate protons, making it a strong acid. Its pKa is approximately 7.74, indicating that it can exist in both protonated and deprotonated forms depending on the pH of the solution .
  • Condensation Reactions: The imino group can react with carbonyl compounds, leading to the formation of various derivatives.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.

Research indicates that amino(imino)methanesulfonic acid exhibits biological activity that may influence metabolic pathways. Its structural similarity to amino acids allows it to interact with biological systems, potentially acting as an intermediate in metabolic processes. Specific studies have suggested its role in modulating enzyme activities related to sulfur metabolism .

Amino(imino)methanesulfonic acid can be synthesized through several methods:

  • Direct Synthesis: Combining methanesulfonic acid with appropriate amines under controlled conditions can yield amino(imino)methanesulfonic acid.
  • Via Amino Acid Derivatives: Starting from amino acids such as cysteine or methionine and modifying them through sulfonation and imination processes.
  • Enzymatic Methods: Utilizing specific enzymes to catalyze the formation of the compound from simpler substrates .

The applications of amino(imino)methanesulfonic acid span various fields:

  • Biochemical Research: Used as a buffer or stabilizing agent in biochemical assays due to its pH stability.
  • Pharmaceuticals: Investigated for its potential therapeutic effects related to sulfur metabolism.
  • Agriculture: Explored as a potential additive in fertilizers to enhance nutrient uptake.

Studies on the interactions of amino(imino)methanesulfonic acid with other biomolecules indicate that it may influence enzymatic activities and metabolic pathways. Its ability to form complexes with metal ions has also been noted, suggesting potential roles in bioremediation and environmental chemistry.

Amino(imino)methanesulfonic acid shares structural similarities with several other compounds, which include:

Compound NameChemical FormulaUnique Features
Aminomethanesulfonic acidCH₅NO₃SLacks the imino group; simpler structure
Methionine sulfoximineC₅H₁₁N₃O₂SContains a sulfoxide; involved in sulfur metabolism
CysteineC₃H₇NO₂SContains a thiol group; crucial for protein structure

Amino(imino)methanesulfonic acid stands out due to its dual functional groups (amino and imino), which provide unique reactivity profiles not found in simpler analogs like aminomethanesulfonic acid.

XLogP3

-1.6

Other CAS

1184-90-3

Dates

Last modified: 08-15-2023

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